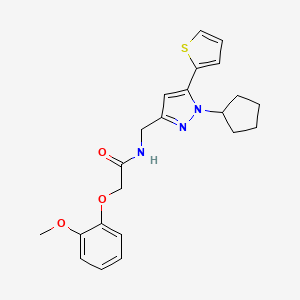
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several significant structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Cyclopentyl Group : A five-membered saturated ring that contributes to the compound's hydrophobic properties.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.
- Methoxyphenoxy Group : This moiety may influence solubility and receptor interactions.
The molecular formula of this compound is C21H24N4O3S, with a molecular weight of approximately 420.50 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Core : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Cyclopentyl and Thiophene Groups : These groups are added via substitution reactions or coupling methods.
- Final Acetylation : The acetamide functionality is introduced as a final step to complete the synthesis.
This compound is believed to exert its biological effects through interactions with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is critical in numerous physiological processes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially providing therapeutic effects against conditions like arthritis and other inflammatory diseases.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and mediators.
- Analgesic Properties : Reducing pain through modulation of pain pathways.
A comparative analysis with similar compounds shows that variations in side chains significantly influence their biological profiles. For instance, pyrazole derivatives have been linked to a broad spectrum of activities, including anti-cancer and anti-diabetic effects .
In Vitro Studies
Several studies have explored the biological activity of pyrazole derivatives:
- A study demonstrated that pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Another investigation highlighted the ability of certain pyrazole derivatives to modulate neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders .
In Vivo Studies
Animal model studies have shown promise in using pyrazole derivatives for:
- Pain Relief : Demonstrating efficacy in reducing pain responses in models of acute and chronic pain.
- Anti-inflammatory Effects : Reducing swelling and inflammation in models of arthritis .
Comparative Table of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage | Anti-inflammatory |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Analgesic |
| N-(cyclopentyl-thiophen-pyrazol-acetamide) | Unique combination | Potential anti-inflammatory and analgesic |
特性
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCBQLDTIFJROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














